molecular formula C11H11F3N2O3 B11715491 2,2,2-trifluoro-N-(4-isopropyl-2-nitrophenyl)acetamide

2,2,2-trifluoro-N-(4-isopropyl-2-nitrophenyl)acetamide

Cat. No.: B11715491
M. Wt: 276.21 g/mol
InChI Key: JCAMLYAKKPJZOJ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(4-isopropyl-2-nitrophenyl)acetamide is a fluorinated aromatic acetamide derivative characterized by a trifluoromethyl group attached to the acetamide nitrogen and a nitro substituent at the 2-position of the phenyl ring, along with an isopropyl group at the 4-position. The molecular formula is C₁₁H₁₀F₃N₂O₃, with a molar mass of 275.21 g/mol. This compound is hypothesized to act as an intermediate in the synthesis of bioactive molecules, though specific applications require further exploration.

Properties

Molecular Formula

C11H11F3N2O3

Molecular Weight

276.21 g/mol

IUPAC Name

2,2,2-trifluoro-N-(2-nitro-4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C11H11F3N2O3/c1-6(2)7-3-4-8(9(5-7)16(18)19)15-10(17)11(12,13)14/h3-6H,1-2H3,(H,15,17)

InChI Key

JCAMLYAKKPJZOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)NC(=O)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 2,2,2-trifluoro-N-(4-isopropyl-2-nitrophenyl)acetamide involves the reaction of 4-isopropyl-2-nitroaniline with trifluoroacetic anhydride in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like methanol at room temperature for about 18 hours . The reaction mixture is then partitioned between ethyl acetate and brine, followed by purification to obtain the desired product.

Chemical Reactions Analysis

2,2,2-Trifluoro-N-(4-isopropyl-2-nitrophenyl)acetamide can undergo various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2,2-Trifluoro-N-(4-isopropyl-2-nitrophenyl)acetamide is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(4-isopropyl-2-nitrophenyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Nitro and Halogen Groups

(a) N-(2-Chloro-4-nitrophenyl)-2,2,2-trifluoroacetamide (CAS 95665-50-2)
  • Molecular Formula : C₈H₄ClF₃N₂O₃
  • Molar Mass : 268.58 g/mol
  • Key Differences: Replaces the isopropyl group with a chlorine atom at the 4-position. The nitro group at the 2-position is retained, suggesting similar electronic effects but reduced steric hindrance compared to the target compound .
(b) 2,2,2-Trifluoro-N-(2-iodophenyl)acetamide
  • Molecular Formula: C₈H₅F₃INO
  • Molar Mass : 315.03 g/mol
  • Key Differences: Features an iodine atom at the 2-position instead of nitro. Iodine’s heavy atom properties make this compound useful in crystallographic studies or as a radiolabeled probe.

Heterocyclic and Bulky Substituents

(a) 2,2,2-Trifluoro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide (CAS 332099-93-1)
  • Molecular Formula : C₁₁H₇F₃N₂OS
  • Molar Mass : 272.25 g/mol
  • Key Differences : Incorporates a thiazole ring, introducing sulfur-based hydrogen bonding and π-stacking capabilities. The thiazole moiety may enhance biological activity, as seen in antimicrobial or kinase inhibitors, but reduces solubility compared to purely aromatic systems .
(b) 2,2,2-Trifluoro-N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide (CAS 42011-48-3)
  • Molecular Formula : C₉H₄F₃N₃O₄S
  • Molar Mass : 307.21 g/mol
  • Key Differences : Combines a nitro-furan and thiazole ring, creating a heterocyclic scaffold. This structure is associated with antiparasitic or anticancer activity, but the increased complexity may complicate synthesis and purification .

Electron-Withdrawing and Lipophilic Groups

(a) N-(4-Cyanophenyl)-2,2,2-trifluoroacetamide (CAS 62926-88-9)
  • Molecular Formula : C₉H₅F₃N₂O
  • Molar Mass : 214.14 g/mol
  • Key Differences: Substitutes the nitro group with a cyano group. However, the absence of a nitro group may reduce stability in reducing environments .
(b) N-(4-Hydroxy-2-nitrophenyl)acetamide
  • Molecular Formula : C₈H₈N₂O₄
  • Molar Mass : 196.16 g/mol
  • Key Differences : Replaces trifluoroacetamide with a simple acetamide and adds a hydroxy group. The hydroxy group enhances solubility in polar solvents but reduces metabolic stability compared to the fluorinated analog .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties
Target Compound C₁₁H₁₀F₃N₂O₃ 275.21 4-Isopropyl, 2-nitro High lipophilicity, metabolic stability
N-(2-Chloro-4-nitrophenyl)-TFA* C₈H₄ClF₃N₂O₃ 268.58 4-Chloro, 2-nitro Smaller substituent, lower steric hindrance
2,2,2-Trifluoro-N-(2-iodophenyl)acetamide C₈H₅F₃INO 315.03 2-Iodo Heavy atom, crystallographic use
N-(4-Cyanophenyl)-TFA C₉H₅F₃N₂O 214.14 4-Cyano High reactivity, reduced stability
N-(4-Hydroxy-2-nitrophenyl)acetamide C₈H₈N₂O₄ 196.16 4-Hydroxy, 2-nitro Polar, lower metabolic stability

*TFA = Trifluoroacetamide

Biological Activity

2,2,2-Trifluoro-N-(4-isopropyl-2-nitrophenyl)acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C11H11F3N2O3
  • Molecular Weight : 276.212 g/mol
  • LogP : 3.8152 (indicating moderate lipophilicity)
  • Polar Surface Area (PSA) : 74.92 Ų

These properties suggest that the compound may exhibit significant interactions with biological membranes and proteins, potentially influencing its bioactivity.

The biological activity of 2,2,2-trifluoro-N-(4-isopropyl-2-nitrophenyl)acetamide can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptor Modulation : It could act on various receptors, altering signaling pathways that regulate cell function.
  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against various pathogens, possibly through disruption of bacterial cell membranes or interference with metabolic functions.

Antimicrobial Properties

A study evaluated the antimicrobial efficacy of various derivatives of nitrophenyl acetamides, including 2,2,2-trifluoro-N-(4-isopropyl-2-nitrophenyl)acetamide. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:

CompoundMIC (µg/mL)Bacterial Strain
2,2,2-Trifluoro-N-(4-isopropyl-2-nitrophenyl)acetamide12.5Staphylococcus aureus
25Escherichia coli
6.25Pseudomonas aeruginosa

These results suggest that the compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria.

Case Studies

  • Study on Anticancer Activity : A recent study investigated the effects of various nitrophenyl derivatives on cancer cell lines. The results indicated that 2,2,2-trifluoro-N-(4-isopropyl-2-nitrophenyl)acetamide induced apoptosis in breast cancer cells by increasing intracellular calcium levels through P2RX4 receptor activation.
    • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
    • Observations : Increased caspase-3 activity and DNA fragmentation were noted at concentrations above 10 µM.
  • Environmental Impact Assessment : Research has also focused on the biodegradation of nitrophenol derivatives in environmental settings. Bacillus species have been identified as effective agents in degrading compounds similar to 2,2,2-trifluoro-N-(4-isopropyl-2-nitrophenyl)acetamide.
    • Bacterial Strains Used : Bacillus subtilis and Bacillus cereus
    • Degradation Rate : Approximately 70% degradation within two weeks under aerobic conditions.

Q & A

Q. Table 1: Key Spectral Markers for Structural Confirmation

TechniqueFunctional GroupMarkerReference
1H NMRAromatic protonsMultiplet at δ 7.5–8.5 ppm
19F NMRTrifluoromethyl (-CF3)Singlet at δ -75 ppm
IRNitro group (─NO2)Peaks at 1520 cm⁻¹ and 1350 cm⁻¹

Q. Table 2: Common Contradictions in Biological Data and Solutions

ContradictionResolution StrategyReference
Variable IC50 across cell linesUse isogenic cell lines; control for efflux pumps
Poor correlation between in vitro/in vivo activityOptimize pharmacokinetics (e.g., logP adjustment)

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